(3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride

Description

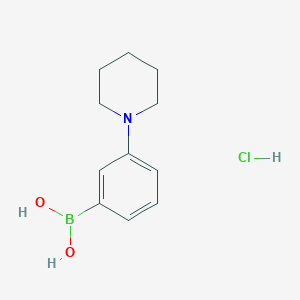

(3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is a boronic acid derivative featuring a phenyl ring substituted with a piperidinyl group at the meta position and a boronic acid (-B(OH)₂) moiety. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for drug synthesis and as enzyme inhibitors due to their ability to interact with biological targets via reversible covalent bonding .

Properties

IUPAC Name |

(3-piperidin-1-ylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2.ClH/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h4-6,9,14-15H,1-3,7-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOBVNKZHFMVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCCCC2)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660582 | |

| Record name | [3-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-19-2 | |

| Record name | [3-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride typically involves the reaction of 3-bromophenylboronic acid with piperidine under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction is widely used for the formation of carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium(II) acetate, potassium carbonate, dimethylformamide, aryl or vinyl halides.

Oxidation: Hydrogen peroxide, sodium periodate.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry: (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules through coupling reactions, such as the Suzuki-Miyaura coupling, which is essential for the construction of biaryl structures.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The piperidine moiety is a common structural feature in many bioactive molecules, and the boronic acid group can interact with biological targets, making it a valuable scaffold for drug development.

Industry: The compound is used in the development of materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical strength or used in the synthesis of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride depends on its application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. In biological systems, the boronic acid group can form reversible covalent bonds with diols, such as those found in sugars, which can be exploited for the design of enzyme inhibitors or sensors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Boronic Acid Derivatives

The biological and chemical properties of boronic acids are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Ring Size Impact : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric bulk and basicity. Piperidine’s larger ring may improve target specificity in enzyme inhibition compared to pyrrolidine .

- Solubility : Ethylpiperazinyl derivatives exhibit higher aqueous solubility due to protonatable tertiary amines, advantageous for in vitro assays .

HDAC Inhibition Potential

highlights boronic acids as histone deacetylase (HDAC) inhibitors. For example:

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid showed 50% inhibition of appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM).

- Piperidinyl vs. Methoxyethyl Substituents : While the target compound lacks direct HDAC inhibition data, its piperidinyl group’s bulk may reduce binding efficiency compared to smaller, flexible substituents like methoxyethyl .

Receptor Binding and Selectivity

Piperidine-containing compounds are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. For instance:

Physicochemical Properties

| Property | Target Compound | (3-(Pyrrolidino)phenyl)boronic Acid | (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid HCl |

|---|---|---|---|

| Melting Point | Not reported | Not reported | Not reported |

| Water Solubility | Moderate (HCl salt) | Low (free base) | High (tertiary amine + HCl salt) |

| LogP | ~2.5 (estimated) | ~1.8 | ~1.2 |

Notes:

Biological Activity

(3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride, with the chemical formula CHBClNO, is a boronic acid derivative that has garnered attention for its biological activities, particularly in medicinal chemistry. This compound is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.

The biological activity of (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride primarily stems from its boronic acid functional group, which allows it to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in targeting proteins involved in various diseases, including cancer and diabetes. The compound can inhibit specific enzymes, such as proteasomes and kinases, which play crucial roles in cellular signaling pathways.

Pharmacological Applications

-

Cancer Therapy :

- Studies have shown that boronic acids can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability. For instance, research indicates that (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride can be used to develop novel drug delivery systems that improve the therapeutic index of existing anticancer drugs .

- Diabetes Management :

Case Studies

Several studies highlight the effectiveness of (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride:

- Study on Drug Delivery Systems : A recent study demonstrated that this compound could be incorporated into a core-shell nanocarrier system, enhancing the delivery of hydrophobic drugs like curcumin. The resulting nanoconstruct showed improved loading capabilities and pH-responsive drug release profiles, indicating its potential in cancer immunotherapy .

- Inhibition of Proteasomes : Another research effort focused on the compound's ability to inhibit proteasome activity in cancer cells, leading to increased apoptosis. This highlights its potential as an adjunct therapy in oncology .

Comparative Analysis

To better understand the biological activity of (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride, it is useful to compare it with other boronic acids:

| Compound | Mechanism of Action | Applications |

|---|---|---|

| (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride | Inhibits proteasomes and kinases | Cancer therapy, diabetes management |

| Phenylboronic Acid | Forms complexes with diols | Drug delivery systems |

| 4-Boronobenzene | Acts as an electrophile in Suzuki coupling | Organic synthesis |

Research Findings

Research has consistently shown that compounds containing boronic acid moieties possess unique biological properties due to their ability to interact with various biological molecules. The following findings summarize key insights into the activities of (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride:

- In vitro Studies : In laboratory settings, this compound has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- In vivo Studies : Animal models have shown promising results when treated with formulations containing this compound, indicating enhanced tumor regression rates compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.